molecular formula C20H19ClN2O4 B2388807 2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one CAS No. 899968-19-5

2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one

Cat. No. B2388807
CAS RN: 899968-19-5
M. Wt: 386.83
InChI Key: IYLHVICRKAODAN-UHFFFAOYSA-N
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Description

The compound “2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, they have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • Efficient Synthesis and Novel Derivatives : A study reported efficient synthesis routes and reactions for novel indolylpyridazinone derivatives, demonstrating potential biological activities. These derivatives were synthesized through a series of reactions starting from specific acids and indoles, leading to a variety of pyridazinone derivatives with potential antibacterial properties (Abubshait, 2007).

  • Pharmacological Investigations : Another research focused on the synthesis of pyridazine derivatives substituted in the 3- and 6-position for pharmacological investigations. Some derivatives exhibited anticonvulsive properties and blood pressure-lowering effects similar to known drugs, highlighting the therapeutic potential of these compounds (Druey et al., 1954).

Molecular Structure and Interactions

  • Structural Analysis and Theoretical Studies : A detailed study on the synthesis, structure analysis, and theoretical calculations of a triazolopyridazine compound revealed insights into its molecular structure, intermolecular interactions, and packing, contributing to the understanding of the structural aspects of such compounds (Sallam et al., 2021).

  • Molecular Docking and Antimicrobial Agents : Research on the synthesis and molecular docking of oxazole clubbed pyridyl-pyrazolines indicated significant anticancer and antimicrobial potential. The synthesized compounds underwent in vitro testing against various pathogens, demonstrating their utility in overcoming microbial resistance (Katariya et al., 2021).

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives, it is suggested that this privileged skeleton should be extensively studied for the therapeutic benefits . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-7-8-19(24)23(22-16)12-13-5-4-6-15(21)9-13/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLHVICRKAODAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one

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